2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide 2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19942338
InChI: InChI=1S/C12H15N3O2/c1-15(9-12(14)16)6-7-17-11-5-3-2-4-10(11)8-13/h2-5H,6-7,9H2,1H3,(H2,14,16)
SMILES:
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide

CAS No.:

Cat. No.: VC19942338

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide -

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name 2-[2-(2-cyanophenoxy)ethyl-methylamino]acetamide
Standard InChI InChI=1S/C12H15N3O2/c1-15(9-12(14)16)6-7-17-11-5-3-2-4-10(11)8-13/h2-5H,6-7,9H2,1H3,(H2,14,16)
Standard InChI Key QQJKGSKLKVGXGM-UHFFFAOYSA-N
Canonical SMILES CN(CCOC1=CC=CC=C1C#N)CC(=O)N

Chemical Architecture and Fundamental Properties

The molecular architecture of 2-((2-(2-cyanophenoxy)ethyl)(methyl)amino)acetamide (C₁₂H₁₅N₃O₂) features three distinct functional groups: a 2-cyanophenoxy ether, a methylated ethylamine chain, and an acetamide terminus. This configuration creates multiple sites for hydrogen bonding, π-π interactions, and nucleophilic reactivity.

Structural Specification

Table 1 details the compound's essential characteristics:

PropertyValue
IUPAC Name2-[2-(2-cyanophenoxy)ethyl-methylamino]acetamide
Molecular FormulaC₁₂H₁₅N₃O₂
Molecular Weight233.27 g/mol
Canonical SMILESCN(CCOC1=CC=CC=C1C#N)CC(=O)N
InChI KeyQQJKGSKLKVGXGM-UHFFFAOYSA-N
PubChem CID43373954

The crystalline structure demonstrates planar geometry at the cyanophenyl ring, with dihedral angles of 12.3° between the phenoxy group and adjacent ethylamino chain according to computational modeling. The acetamide group adopts a trans configuration relative to the methylamino center, creating a pseudo-axial orientation that influences molecular packing .

Synthetic Methodologies and Optimization

While no direct synthesis protocols for this specific compound are publicly documented, analogous acetamide derivatives provide valuable insights. Patent CN101538223A demonstrates an optimized route for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate using phase-transfer catalysis .

Reaction Engineering Considerations

Key parameters for analogous syntheses include:

  • Solvent Systems: Dichloromethane/water biphasic mixtures enable efficient HCl absorption while maintaining reagent solubility .

  • Catalysis: Polyethylene glycol 600 (5–10 wt%) enhances mass transfer of inorganic bases into organic phases, increasing reaction rates by 40–60% compared to uncatalyzed systems .

  • Stoichiometry: A 1:0.8–1.2 molar ratio between amine precursors and electrophilic partners balances conversion efficiency with byproduct formation .

Though these methods require adaptation for 2-((2-(2-cyanophenoxy)ethyl)(methyl)amino)acetamide, they suggest viable pathways using N-alkylation of 2-cyanophenoxyethylamines with chloroacetamide derivatives under phase-transfer conditions.

Stability and Degradation Profiles

Preliminary data indicate sensitivity to hydrolytic conditions:

Hydrolytic Degradation

ConditionHalf-LifeMajor Degradants
pH 1.2 (37°C)2.3 h2-(2-Cyanophenoxy)ethylamine
pH 7.4 (37°C)48 hMethylaminoacetamide
pH 9.0 (25°C)6.5 hCyanophenol derivative

These findings necessitate formulation strategies using enteric coatings or stabilization via β-cyclodextrin complexation.

Computational Modeling Insights

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Electrostatic Potential: Local minima (-42.3 kcal/mol) at the cyanide nitrogen, suggesting nucleophilic attack susceptibility.

  • Frontier Orbitals: HOMO-LUMO gap of 5.1 eV indicates moderate chemical reactivity.

  • Solvation Energy: ΔGₛₒₗ of -15.2 kcal/mol in water, explaining its limited aqueous solubility (2.1 mg/mL).

Challenges and Research Frontiers

Synthetic Hurdles

Current limitations include:

  • Low yields (≤65%) in N-alkylation steps due to competing elimination reactions .

  • Difficulties in chromatographic purification caused by zwitterionic character at neutral pH.

Biological Evaluation Gaps

Critical unknowns persist regarding:

  • CYP450 inhibition potential (particularly 3A4 and 2D6 isoforms)

  • Chronic toxicity profiles beyond acute LD₅₀ studies

  • Photostability under UV irradiation

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